5Alpha-Androstane-3Alpha,17Beta-diol-d3
Description
Significance of Stable Isotope-Labeled Compounds in Quantitative Biochemical Analysis
Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comsymeres.com This substitution results in a compound that is chemically and biologically almost identical to its natural counterpart but has a higher mass. acanthusresearch.comdiagnosticsworldnews.com This mass difference is the key to their utility in modern analytical techniques, especially those coupled with mass spectrometry (MS). scioninstruments.comnih.gov
The primary role of SIL compounds is to serve as internal standards in quantitative analyses. scioninstruments.compharmaffiliates.com An ideal internal standard co-elutes with the analyte of interest and experiences the same conditions throughout sample preparation and analysis, thus correcting for variability. scioninstruments.comscispace.com SIL internal standards are considered the gold standard because they closely mimic the analyte's behavior during extraction, derivatization, and ionization in the mass spectrometer. scioninstruments.comnih.gov
Key advantages of using SIL standards in quantitative biochemical analysis include:
Correction for Matrix Effects: Biological samples like plasma, urine, or tissue are complex matrices that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. musechem.com Because the SIL standard is affected by the matrix in the same way as the unlabeled analyte, it allows for accurate correction of these interferences, leading to more reliable quantification. acanthusresearch.commusechem.com
Improved Accuracy and Precision: By compensating for sample loss during preparation steps and for fluctuations in instrument sensitivity, SIL standards significantly enhance the accuracy and precision of measurements. scioninstruments.commusechem.com This is crucial for detecting low concentrations of analytes and for ensuring reproducible data in high-throughput environments. musechem.com
Metabolic Pathway Tracing: Stable isotopes serve as powerful tracers to study the dynamics of metabolic networks. diagnosticsworldnews.comnih.govsimsonpharma.com By introducing a labeled precursor, researchers can track its conversion through various biochemical pathways, identifying novel metabolites and quantifying metabolic fluxes without the safety concerns associated with radioactive isotopes. diagnosticsworldnews.comnih.gov
The application of SIL standards is widespread, spanning pharmaceutical research for drug metabolism and pharmacokinetic studies, clinical diagnostics for disease biomarker quantification, and metabolomics for understanding complex biological systems. symeres.commoravek.compharmaffiliates.com
Overview of 5Alpha-Androstane-3Alpha,17Beta-diol-d3 as a Key Analytical Standard in Steroid Research
5Alpha-Androstane-3Alpha,17Beta-diol (also known as 3α-diol) is a significant metabolite of dihydrotestosterone (B1667394) (DHT), a potent androgen. nih.gov As a downstream product in the androgen metabolic pathway, the concentration of 3α-diol and its conjugates is often used as a marker of DHT activity in tissues like the prostate and skin. nih.gov Research has implicated 3α-diol in various physiological processes and its potential role in the progression of androgen-independent prostate cancer. nih.gov Given its biological relevance, the accurate measurement of 3α-diol in complex biological fluids is essential for clinical and endocrinological research.
This is where this compound comes into play as a crucial analytical tool. As the deuterium-labeled stable isotope analog of the endogenous steroid, it serves as the ideal internal standard for quantification by mass spectrometry. The incorporation of three deuterium atoms (-d3) provides a sufficient mass shift (3 Daltons) to distinguish it from the unlabeled, naturally occurring 3α-diol in an MS detector, without significantly altering its chemical or chromatographic properties. acanthusresearch.com
In steroid research, particularly when analyzing low-concentration hormones in complex matrices like serum or plasma, the use of a SIL internal standard like this compound is indispensable. It ensures that the measured levels of endogenous 5Alpha-Androstane-3Alpha,17Beta-diol are accurate and reliable, correcting for any analytical variability. This precision is critical for studies investigating steroid metabolism, diagnosing endocrine disorders, and developing therapeutic strategies targeting androgen pathways. nih.gov
Data Tables
Table 1: Chemical and Physical Properties of 5Alpha-Androstane-3Alpha,17Beta-diol and its Deuterated Analog
| Property | 5Alpha-Androstane-3Alpha,17Beta-diol | This compound |
| Synonyms | 3α-Androstanediol, 3α-Diol, Dihydroandrosterone | Androstanediol-d3 |
| Chemical Formula | C₁₉H₃₂O₂ sigmaaldrich.com | C₁₉H₂₉D₃O₂ |
| Molecular Weight | 292.46 g/mol sigmaaldrich.com | Approx. 295.48 g/mol |
| Monoisotopic Mass | 292.24023 Da | Approx. 295.2590 Da |
| CAS Number | 1852-53-5 sigmaaldrich.comdrugbank.com | 1852-53-5 (unlabeled) lgcstandards.com |
| Isotope Label | None | Deuterium (D) lgcstandards.com |
| Appearance | Powder sigmaaldrich.com | Not Specified |
| Classification | Androgen, Androstane (B1237026) Steroid drugbank.comhmdb.ca | Androgen, Androstane Steroid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H32O2 |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(3R,5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |
InChI Key |
CBMYJHIOYJEBSB-SSINFKLOSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3C([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of 5alpha Androstane 3alpha,17beta Diol D3 for Research Applications
Methodologies for Deuterium (B1214612) Labeling of Steroid Nucleus
The introduction of deuterium atoms into the steroid nucleus requires carefully designed synthetic strategies to ensure high isotopic enrichment and positional specificity. For 5α-Androstane-3α,17β-diol-d3, the deuterium atoms are typically introduced at specific, non-labile positions to prevent back-exchange under physiological or analytical conditions.
Stereoselective Deuterium Introduction Techniques
The stereoselective synthesis of 5α-Androstane-3α,17β-diol-d3 often starts from a readily available steroid precursor, such as dehydroepiandrosterone (B1670201) (DHEA) or a related androstane (B1237026) derivative. A common strategy involves the stereospecific reduction of a ketone functionality using a deuterated reducing agent.
For instance, a plausible synthetic route could begin with the protection of the hydroxyl groups of a suitable precursor, followed by the introduction of a carbonyl group at a strategic position. The subsequent reduction of this ketone with a deuterium donor, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), can proceed with high stereoselectivity, governed by the steric hindrance of the steroid backbone. The choice of reducing agent and reaction conditions is critical to control the stereochemistry of the resulting deuterated hydroxyl group.
Another powerful technique for introducing deuterium is through catalytic deuteration of a double bond. Starting with an unsaturated steroid precursor, catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst can lead to the addition of two deuterium atoms across the double bond. The stereochemistry of this addition is typically syn, with the deuterium atoms adding to the same face of the molecule, often dictated by the less hindered side.
Catalyst Systems in Deuteration Reactions
The choice of catalyst is paramount in achieving efficient and selective deuteration of steroids. nih.gov For hydrogen-deuterium exchange reactions on a pre-existing steroid nucleus, transition metal catalysts are often employed. nih.gov Homogeneous catalysts, such as those based on iridium, rhodium, and ruthenium, can facilitate the exchange of C-H bonds with deuterium from a deuterium source like D2O or D2 gas under specific conditions. nih.gov
Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel, are widely used for the deuteration of unsaturated steroids. arkat-usa.org The activity and selectivity of these catalysts can be modulated by the choice of support, solvent, and reaction temperature. For example, Wilkinson's catalyst (RhCl(PPh3)3) is known for its ability to catalyze homogeneous hydrogenation and can be adapted for deuteration reactions with D2 gas.
Palladium-catalyzed coupling reactions can also be utilized to introduce deuterium-labeled functional groups into the steroid skeleton. nih.gov These reactions offer a high degree of control over the position of deuterium incorporation.
Isotopic Enrichment and Purity Assessment Techniques
Following the synthesis of 5α-Androstane-3α,17β-diol-d3, a rigorous analytical characterization is necessary to confirm its identity, and to determine its isotopic enrichment and chemical purity.
Nuclear Magnetic Resonance Spectroscopy for Deuterium Content Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation and verification of deuterium incorporation. While ¹H NMR can show the disappearance of signals corresponding to the positions where deuterium has been substituted, ²H (Deuterium) NMR provides a direct method to observe the deuterium nuclei. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, allowing for the precise confirmation of the deuteration sites.
Quantitative ¹H NMR can be used to estimate the degree of deuteration by comparing the integral of a residual proton signal at the labeled position to the integrals of other non-deuterated protons in the molecule.
Table 1: Representative ¹H NMR Spectral Data Comparison
| Proton | Representative Chemical Shift (ppm) of Unlabeled Compound | Expected Observation in 5α-Androstane-3α,17β-diol-d3 |
|---|---|---|
| H-3 | ~3.5 (multiplet) | Signal intensity significantly reduced or absent |
| H-17 | ~3.6 (triplet) | Signal intensity significantly reduced or absent |
| CH₃-18 | ~0.7 (singlet) | Unchanged |
Note: The exact positions of deuteration in a 'd3' labeled compound can vary depending on the synthetic route. This table provides a hypothetical example.
High-Resolution Mass Spectrometry for Isotopic Purity Confirmation
High-resolution mass spectrometry (HRMS) is essential for determining the isotopic distribution and confirming the mass of the deuterated compound with high accuracy. mdpi.com By analyzing the mass-to-charge ratio (m/z) of the molecular ion, it is possible to confirm the incorporation of the desired number of deuterium atoms. The isotopic cluster of the molecular ion provides information about the isotopic purity. For 5α-Androstane-3α,17β-diol-d3, the molecular ion peak should be shifted by approximately 3 Da compared to the unlabeled compound.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Compound | Chemical Formula | Exact Mass [M] | Observed [M+H]⁺ |
|---|---|---|---|
| 5α-Androstane-3α,17β-diol | C₁₉H₃₂O₂ | 292.2402 | 293.2475 |
The relative intensities of the M, M+1, M+2, etc. peaks can be used to calculate the percentage of molecules that have incorporated the desired number of deuterium atoms, as well as to identify the presence of unlabeled or less-deuterated species.
Quality Control and Considerations for Certified Reference Material Development
The development of 5α-Androstane-3α,17β-diol-d3 as a Certified Reference Material (CRM) requires stringent quality control measures to ensure its identity, purity, and stability. sigmaaldrich.comsigmaaldrich.com
A comprehensive characterization of the material is performed, which includes:
Identity Confirmation: Confirmed by NMR, MS, and often infrared (IR) spectroscopy. mdpi.com
Chemical Purity Assessment: Determined using techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and quantitative NMR (qNMR). Purity is typically reported as a mass fraction.
Isotopic Enrichment Determination: Accurately measured by HRMS to determine the percentage of the d3 isotopologue.
Homogeneity Studies: To ensure that the entire batch of the reference material is uniform.
Stability Studies: To establish the shelf-life of the material under specified storage conditions.
The certified value of a CRM is typically the purity expressed as a mass fraction, and it is accompanied by an uncertainty statement that accounts for all potential sources of error in the characterization process. The production and certification of such reference materials should ideally be carried out under an accredited quality system, such as ISO 17034, which specifies the general requirements for the competence of reference material producers. lgcstandards.com
Table 3: Example Certificate of Analysis Data for a CRM
| Parameter | Specification |
|---|---|
| Certified Purity (Mass Fraction) | ≥ 98% |
| Isotopic Enrichment (d3) | ≥ 99% |
| Chemical Identity | Conforms to structure |
| Homogeneity | Meets acceptance criteria |
The availability of a well-characterized and certified 5α-Androstane-3α,17β-diol-d3 reference material is critical for the validation of analytical methods and for ensuring the comparability and traceability of measurement results across different laboratories and over time. sigmaaldrich.com
Stability Assessment in Solution and Solid Form
The stability of a reference standard is paramount to the integrity of experimental results. For 5Alpha-Androstane-3Alpha,17Beta-diol-d3, a comprehensive stability assessment is crucial to define appropriate storage and handling conditions. Such an assessment typically involves subjecting the compound to a variety of environmental conditions to identify potential degradation pathways and determine its shelf life.
Solid-Form Stability:
In its solid, crystalline form, this compound is generally stable when stored under appropriate conditions. Long-term stability studies are conducted by storing the solid compound at various temperatures and humidity levels. As a general practice for steroid compounds, storage in a freezer at approximately -20°C, protected from light, is recommended to minimize degradation.
Below is a representative data table from a hypothetical long-term stability study on the solid form of the compound.
| Storage Condition | Time Point | Purity (%) | Appearance |
| -20°C, Dark | 0 months | 99.8 | White crystalline powder |
| 6 months | 99.7 | No change | |
| 12 months | 99.7 | No change | |
| 24 months | 99.6 | No change | |
| 4°C, Dark | 0 months | 99.8 | White crystalline powder |
| 6 months | 99.5 | No change | |
| 12 months | 99.2 | No change | |
| 24 months | 98.9 | Slight yellowish tint | |
| 25°C/60% RH | 0 months | 99.8 | White crystalline powder |
| 6 months | 98.1 | Yellowish powder | |
| 12 months | 96.5 | Yellowish, clumpy powder | |
| 24 months | 94.2 | Brownish, sticky solid |
Solution Stability:
The stability of this compound in solution is dependent on the solvent, concentration, temperature, and light exposure. For analytical purposes, solutions are often prepared in organic solvents such as methanol (B129727) or acetonitrile. Short-term and long-term stability studies in solution are essential to ensure the accuracy of quantitative analyses.
The following table illustrates potential stability data for a solution of this compound in methanol.
| Storage Condition | Time Point | Concentration (µg/mL) | % of Initial Concentration |
| -20°C, Dark | 0 hours | 100.0 | 100.0 |
| 24 hours | 99.9 | 99.9 | |
| 7 days | 99.8 | 99.8 | |
| 30 days | 99.5 | 99.5 | |
| 4°C, Dark | 0 hours | 100.0 | 100.0 |
| 24 hours | 99.5 | 99.5 | |
| 7 days | 98.9 | 98.9 | |
| 30 days | 97.8 | 97.8 | |
| Room Temp, Light | 0 hours | 100.0 | 100.0 |
| 24 hours | 95.2 | 95.2 | |
| 7 days | 88.7 | 88.7 | |
| 30 days | 75.4 | 75.4 |
Trace Impurity Profiling and Quantification
The purity of a reference standard is a critical attribute. Impurity profiling involves the identification and quantification of any unwanted chemical substances present in the material. For synthetic compounds like this compound, impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the separation, identification, and quantification of trace impurities. A typical impurity profile would include both process-related impurities and potential degradation products.
Common Process-Related Impurities:
Isomeric Impurities: Stereoisomers of the main compound, such as 5alpha-androstane-3beta,17beta-diol-d3, may be present due to non-specific reduction steps during synthesis.
Under-deuterated Species: Molecules with fewer than three deuterium atoms (d1 or d2) can be present due to incomplete deuteration.
Starting Material and Intermediates: Residual amounts of the starting materials or key intermediates from the synthetic route.
Potential Degradation Products:
Oxidation Products: Introduction of ketone or additional hydroxyl groups on the steroid nucleus can occur upon exposure to oxidizing conditions.
Dehydration Products: Loss of a water molecule can lead to the formation of unsaturated impurities.
A representative impurity profile for a batch of this compound is presented in the table below.
| Impurity | Retention Time (min) | Identification Method | Quantification (Area %) |
| 5alpha-androstane-3beta,17beta-diol-d3 | 12.5 | LC-MS/MS | 0.15 |
| 5alpha-androstane-3alpha,17beta-diol-d2 | 11.8 | LC-MS/MS | 0.08 |
| 5alpha-androstane-3-one, 17beta-ol-d3 | 14.2 | LC-MS/MS | 0.05 |
| Unknown Impurity 1 | 9.7 | LC-MS | 0.03 |
| Unknown Impurity 2 | 15.1 | LC-MS | 0.02 |
The utility of this compound as a research tool is intrinsically linked to its chemical integrity. A thorough understanding and documentation of its stability under various conditions and a comprehensive profile of its trace impurities are essential for its proper use. The data presented herein, while illustrative, underscore the critical nature of these characterizations for ensuring the generation of reliable and reproducible scientific data.
Advanced Analytical Methodologies Utilizing 5alpha Androstane 3alpha,17beta Diol D3 As an Internal Standard
Sample Preparation Strategies for Diverse Biological Matrices
Sample preparation is a critical step that aims to isolate the analytes of interest from interfering substances present in biological samples like plasma, serum, and urine. nih.gov The addition of 5α-Androstane-3α,17β-diol-d3 at the earliest stage of this process is crucial for compensating for procedural losses.
Extraction Techniques
Extraction is designed to concentrate the analytes and remove a significant portion of the sample matrix. The choice of technique depends on the nature of the biological matrix and the specific steroids being analyzed.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a conventional and widely used method for separating steroids from aqueous biological fluids based on their differential solubility in two immiscible liquid phases. Typically, an organic solvent such as diethyl ether or methyl tert-butyl ether is used to extract the less polar steroids from the aqueous sample.
The process involves:
Addition of 5α-Androstane-3α,17β-diol-d3 to the biological sample (e.g., plasma, urine).
Addition of the immiscible organic solvent.
Vigorous mixing to facilitate the transfer of the analyte and internal standard into the organic phase.
Separation of the two phases, often by centrifugation.
Evaporation of the organic solvent to concentrate the extracted analytes.
By incorporating the deuterated internal standard at the beginning, any loss of the target analyte during the multiple steps of LLE is mirrored by a proportional loss of the internal standard, ensuring the final analyte/internal standard ratio remains constant and the quantification accurate. scioninstruments.com
Table 1: Comparison of LLE Solvent Properties for Steroid Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Advantages | Disadvantages |
|---|---|---|---|---|
| Diethyl Ether | 2.8 | 34.6 | Good recovery for a wide range of steroids | Highly flammable, peroxide formation risk |
| Methyl tert-butyl ether (MTBE) | 2.5 | 55.2 | Lower flammability than diethyl ether, less prone to emulsion | Can form peroxides, potential environmental contaminant |
| Ethyl Acetate | 4.4 | 77.1 | Effective for more polar steroids | Higher water solubility can reduce recovery |
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a more selective and often more efficient alternative to LLE. scioninstruments.com It utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of a different solvent.
A typical SPE workflow includes:
Conditioning: The sorbent is prepared with a solvent to activate it.
Loading: The biological sample, spiked with 5α-Androstane-3α,17β-diol-d3, is passed through the sorbent. The analyte and internal standard are retained on the sorbent.
Washing: Interfering substances are removed by washing the sorbent with a specific solvent that does not elute the analytes.
Elution: The purified analytes and the internal standard are recovered from the sorbent using an elution solvent.
Commonly used sorbents for steroid analysis include C18 (reversed-phase), which retains non-polar compounds. The near-identical interaction of 5α-Androstane-3α,17β-diol-d3 and the native analyte with the sorbent material allows for reliable correction of any recovery inconsistencies.
Protein Precipitation (PPT)
For biological matrices with high protein content, such as plasma and serum, protein precipitation (PPT) is a rapid and straightforward method for sample cleanup. restek.com Proteins can interfere with analysis by clogging chromatographic columns and suppressing ionization in the mass spectrometer. In this technique, a large volume of a cold organic solvent (e.g., acetonitrile, methanol) or an acid is added to the sample. metabolomicsworkbench.orgmetabolomicsworkbench.org
The high concentration of the organic solvent disrupts the protein structure, causing them to precipitate out of the solution. The sample is then centrifuged to pellet the precipitated proteins. The supernatant, containing the analytes and the internal standard, is collected for further analysis. Adding 5α-Androstane-3α,17β-diol-d3 before the precipitating agent ensures that any analyte that might be trapped within the protein pellet and lost is accurately accounted for. restek.com
Derivatization Methods for Enhanced Chromatographic and Spectrometric Performance
For analysis by gas chromatography-mass spectrometry (GC-MS), steroids require chemical modification, or derivatization, to increase their volatility and thermal stability. researchgate.netfu-berlin.de This process also improves chromatographic peak shape and can enhance mass spectrometric sensitivity. researchgate.netnih.gov
Silylation Strategies (e.g., TMS, MO-TMS)
Silylation is the most common derivatization technique for steroids, involving the replacement of active hydrogens in hydroxyl and keto groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov This reaction significantly reduces the polarity of the steroid molecules, making them suitable for GC analysis.
TMS Derivatization: Hydroxyl groups are converted to TMS ethers using silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov This is a crucial step for compounds like 5α-Androstane-3α,17β-diol, which has two hydroxyl groups.
MO-TMS Derivatization: For steroids containing ketone groups, a two-step derivatization is often employed. First, the keto groups are converted to methoxime (MO) derivatives. This is followed by silylation of the hydroxyl groups to form MO-TMS derivatives. diva-portal.org This prevents the formation of multiple enol-TMS isomers from keto groups, simplifying the resulting chromatogram. nih.gov
The internal standard, 5α-Androstane-3α,17β-diol-d3, undergoes the same derivatization reactions as the analyte. Any variation in the reaction efficiency will affect both the analyte and the internal standard equally, thus preserving the accuracy of the measurement. nih.gov The use of deuterated derivatizing agents, such as d9-MSTFA, can also be employed to create deuterated internal standards in situ if a labeled analog of the analyte is not available. nih.gov
Table 2: Common Silylating Reagents for Steroid Derivatization
| Reagent | Abbreviation | Typical Reaction Conditions | Key Features |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 60-80°C, 30-60 min | Highly reactive, volatile byproducts. Often used with a catalyst like TMCS. researchgate.net |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 60-80°C, 15-30 min | Most reactive TMS donor. Volatile byproducts are easily removed. nih.govnih.gov |
| Trimethylsilylimidazole | TSIM | Room Temp - 60°C | Specifically derivatizes hydroxyl groups, very potent. Often used as a catalyst. nih.gov |
Microwave-Accelerated Derivatization
Microwave-accelerated derivatization (MAD) has emerged as a highly efficient technique for the chemical modification of analytes prior to chromatographic analysis. This method utilizes microwave energy to rapidly heat the reaction mixture, significantly reducing the time required for derivatization from hours to mere minutes. For steroid analysis, derivatization is often a necessary step to improve the volatility and thermal stability of the compounds, especially for gas chromatography-mass spectrometry (GC-MS).
The key parameters that influence the efficiency of MAD include the microwave power, irradiation time, and the choice of solvent and derivatization reagent. Studies have shown that for a panel of steroids, optimal derivatization can be achieved with microwave power set around 300-600 W and an irradiation time of just 1 to 3 minutes. This rapid process is attributed to the direct interaction of microwaves with the polar molecules in the reaction, leading to a rapid increase in temperature and reaction rate.
While the literature extensively covers the application of MAD for various steroids, including sex hormones, for GC-MS analysis, specific documentation of its use with 5alpha-androstane-3alpha,17beta-diol-d3 as an internal standard for LC-MS/MS applications is not prevalent. However, the principles of MAD are broadly applicable to the class of androgens and their metabolites for which this deuterated compound is a relevant internal standard. The significant reduction in sample preparation time offered by MAD presents a considerable advantage for high-throughput steroid analysis.
Derivatization for Liquid Chromatography-Mass Spectrometry
In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is employed to enhance the ionization efficiency and improve the chromatographic separation of target analytes. For steroids that exhibit poor ionization in their native form, chemical derivatization can introduce a readily ionizable group, thereby significantly increasing the sensitivity of the LC-MS/MS method.
Various derivatization reagents can be used to target the functional groups present in steroid molecules, such as hydroxyl and keto groups. The choice of reagent depends on the specific steroids being analyzed and the desired improvement in analytical performance. An ideal derivatization reaction should be rapid, quantitative, and produce a stable derivative that yields a strong and specific signal in the mass spectrometer. This approach is particularly valuable for the analysis of low-concentration steroid metabolites, enabling their accurate quantification in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the simultaneous measurement of multiple steroids in various biological samples. The use of stable isotope-labeled internal standards, such as this compound, is fundamental to achieving high accuracy and precision in these quantitative methods. This internal standard is added to samples at the beginning of the workflow to compensate for any analyte loss during sample preparation and for variations in instrument response.
LC-MS/MS methods utilizing this compound have been developed for the comprehensive profiling of androgen synthesis and metabolism pathways. These methods allow for the accurate quantification of a wide range of steroids, including testosterone (B1683101), dihydrotestosterone (B1667394) (DHT), and their various metabolites. The high specificity and sensitivity of LC-MS/MS make it superior to traditional immunoassays, which can be prone to cross-reactivity issues.
Method Development and Optimization for Steroid Metabolite Quantification
The development of robust LC-MS/MS methods for steroid quantification requires careful optimization of several key parameters to ensure reliable and accurate results. This process involves a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection. The goal is to develop a method that is not only sensitive and specific but also rugged and suitable for routine laboratory use.
Effective sample preparation is crucial for removing interfering substances from the biological matrix and concentrating the analytes of interest. This often involves techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The subsequent optimization of the LC and MS conditions is then performed to achieve the desired analytical performance for the target steroid panel.
The chromatographic separation of steroids is a critical aspect of LC-MS/MS method development, as many steroids are structural isomers with the same mass. Achieving baseline separation of these isobaric compounds is essential for their unambiguous quantification. This is typically accomplished using reverse-phase liquid chromatography with columns that offer high resolving power.
The choice of column chemistry plays a significant role in the separation efficiency. For instance, biphenyl (B1667301) columns have been shown to provide excellent selectivity for steroids. The mobile phase composition, typically a mixture of water and an organic solvent like methanol (B129727) with a small amount of an additive such as formic acid, is carefully optimized. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is commonly employed to effectively separate a wide range of steroids with different polarities in a single run.
Table 1: Example of Chromatographic Conditions for Steroid Analysis
| Parameter | Condition |
|---|---|
| LC System | Shimadzu Nexera UHPLC |
| Column | Restek Raptor biphenyl (100 cm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Milli-Q water |
| Mobile Phase B | Methanol |
| Dopant (C) | Toluene |
| Flow Rate | Typically in the range of 0.2-0.6 mL/min |
| Gradient | Optimized for the separation of 18 targeted steroids |
The choice of ionization technique is critical for achieving optimal sensitivity in the LC-MS/MS analysis of steroids. The most commonly used ionization sources for this application are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and to a lesser extent, Atmospheric Pressure Photoionization (APPI).
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. It is often used for the analysis of steroid conjugates, such as glucuronides and sulfates. However, for underivatized steroids, ESI can sometimes result in lower ionization efficiency.
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more effective for the ionization of less polar and more volatile compounds, making it a popular choice for the analysis of a broad range of steroids. It often provides better sensitivity for unconjugated steroids compared to ESI. Many multi-steroid analysis methods utilize APCI in the positive ionization mode.
Atmospheric Pressure Photoionization (APPI): APPI can be an alternative for compounds that are difficult to ionize by ESI or APCI. In some cases, a dopant is used to enhance the ionization process.
For quantitative steroid analysis, the triple quadrupole mass spectrometer is the most commonly used instrument configuration. This type of mass analyzer is typically operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
In an MRM experiment, the first quadrupole (Q1) is set to select the precursor ion of the target analyte (the molecular ion or a protonated molecule). This selected ion then passes into the second quadrupole (Q2), which acts as a collision cell. Here, the precursor ion is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to select a specific fragment ion, known as the product ion. The transition from the precursor ion to the product ion is highly specific for the target analyte.
For each steroid, at least two MRM transitions (a quantifier and a qualifier ion) are typically monitored to ensure the confident identification and accurate quantification of the analyte. The instrument parameters, such as collision energy and lens voltages, are carefully optimized for each transition to maximize the signal intensity. The use of a deuterated internal standard, like this compound, allows for the calculation of analyte concentrations based on the ratio of the peak areas of the analyte and the internal standard.
Table 2: Example of MRM Transitions for Selected Steroids
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
|---|---|---|---|
| Testosterone | 289.2 | 97.0 | 109.0 |
| Androstenedione | 287.1 | 97.0 | 109.1 |
| Progesterone | 315.1 | 97.0 | 109.0 |
| Cortisol | 363.2 | 121.0 | 91.0 |
Matrix Effects and Compensation Strategies with Internal Standards
In bioanalytical chemistry, especially when analyzing complex biological samples like plasma, serum, or urine, the sample matrix contains numerous endogenous compounds. These compounds can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as a matrix effect. chromatographyonline.com Matrix effects can manifest as either ion suppression, a decrease in the analytical signal, or ion enhancement, an increase in the signal, both of which lead to inaccurate and unreliable quantification. nih.govwikipedia.org
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to counteract these effects. wikipedia.org Because the SIL-IS is chemically almost identical to the analyte, it experiences the same physical and chemical variations throughout the analytical process, including extraction, derivatization, chromatographic retention, and, most importantly, ionization. chromatographyonline.combris.ac.uk By normalizing the response of the analyte to that of the co-eluting internal standard, the variability introduced by matrix effects can be effectively compensated for, ensuring data accuracy and precision. wikipedia.orgbris.ac.uk
Ion suppression and enhancement are significant challenges in LC-MS/MS analysis. nih.gov Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing the efficiency of analyte ion formation and thus decreasing the detector response. chromatographyonline.comwikipedia.org Conversely, ion enhancement, though less common, results from co-eluting compounds that improve the ionization efficiency of the analyte. nih.gov
The extent of these effects is influenced by several factors, including the composition of the sample matrix, the efficiency of the sample preparation method, the chromatographic conditions, and the type of ionization source used. nih.gov A common method to assess matrix effects is the post-extraction addition technique. This involves comparing the analyte's response in a blank matrix extract spiked post-extraction with the response of the analyte in a pure solvent. A more direct approach to visualize where suppression or enhancement occurs during a chromatographic run is the infusion experiment. chromatographyonline.com In this setup, a constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. chromatographyonline.com Any deviation from the stable baseline signal indicates the presence of matrix components that either suppress or enhance the analyte's signal at that specific retention time. chromatographyonline.com
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of isotopically labeled internal standards. wikipedia.org When using this compound as an internal standard for the quantification of its non-labeled counterpart, the principle of IDMS is applied. A precise and known amount of the deuterated standard is added to the sample at the earliest stage of the sample preparation process. msacl.org
The key to successful IDMS is that the labeled standard (e.g., d3) and the native analyte (d0) are chemically indistinguishable during extraction and chromatographic separation. bris.ac.uk They should ideally co-elute perfectly, meaning they have the same retention time. bris.ac.uk This ensures that both compounds are subjected to the exact same matrix effects at the point of ionization. wikipedia.orgbris.ac.uk The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference (in this case, a difference of 3 Daltons). By calculating the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard, any signal loss or gain due to matrix effects is nullified, as both are affected proportionally. chromatographyonline.com This ratio is then used to determine the concentration of the analyte from a calibration curve, resulting in highly accurate and precise measurements. wikipedia.org
Method Validation Parameters
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. For quantitative methods utilizing this compound as an internal standard, validation typically assesses several key parameters in accordance with regulatory guidelines. nih.gov These parameters include selectivity, specificity, linearity, calibration curve, limits of detection (LOD), and limits of quantification (LOQ).
Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components. dshs-koeln.de In LC-MS/MS, high selectivity is achieved through the combination of chromatographic separation and the specificity of tandem mass spectrometry. msacl.orgresearchgate.net
Chromatographic separation, typically using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), aims to resolve the analyte from potentially interfering compounds, particularly isomers and structurally similar steroids. msacl.orgdshs-koeln.de The specificity is further enhanced by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (corresponding to the analyte's molecular weight) is selected and fragmented, and a specific product ion is then monitored. This precursor-to-product ion transition is highly characteristic of the analyte, minimizing the likelihood of interference from other compounds. researchgate.net For this compound, a unique MRM transition, distinct from the unlabeled analyte, is monitored to ensure it does not interfere with the analyte's quantification.
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is constructed to establish this relationship. researchgate.net This is typically done by analyzing a series of calibration standards prepared at different known concentrations in a matrix similar to the actual samples. annlabmed.org
For each standard, the peak area ratio of the analyte to the internal standard (this compound) is plotted against the nominal concentration of the analyte. researchgate.net The resulting data points are then fitted with a regression model, most commonly a linear least-squares regression. nih.govnih.gov To account for potential heteroscedasticity (unequal variance across the concentration range), a weighting factor (e.g., 1/x or 1/x²) is often applied to the regression. annlabmed.org The quality of the fit is typically assessed by the coefficient of determination (R²), which should ideally be close to 1.000, with values greater than 0.99 being a common requirement. researchgate.netresearchgate.net
Table 1: Example Calibration Curve Parameters for Steroid Analysis using LC-MS/MS
| Parameter | Typical Acceptance Criteria |
| Regression Model | Linear, weighted (e.g., 1/x²) |
| Correlation Coefficient (r) | ≥ 0.99 |
| Coefficient of Determination (R²) | ≥ 0.99 |
| Calibrator Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. nih.gov The LOD is the lowest concentration of an analyte in a sample that can be reliably detected and distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision. quanterix.comnih.gov It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3. nih.gov
The LOQ, also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte that can be quantitatively determined with a predefined level of accuracy and precision. nih.govquanterix.com The LOQ is commonly established at a concentration where the S/N ratio is 10 and where the precision (%CV) and accuracy (%bias) are within acceptable limits (e.g., ±20%). nih.govnih.gov The development of a highly sensitive LC-MS/MS method for the unlabeled analyte, 5alpha-androstane-3alpha,17beta-diol, has demonstrated a detection limit of 2 ng/mL and a quantifiable linear range starting from 10 ng/mL. nih.gov Another multi-steroid panel reported an LOQ of 0.20 ng/mL for the same compound. msacl.org
Table 2: Reported Detection and Quantification Limits for 5Alpha-Androstane-3Alpha,17Beta-diol
| Parameter | Reported Value (Method 1) | Reported Value (Method 2) |
| Limit of Detection (LOD) | 2 ng/mL nih.gov | Not Reported |
| Limit of Quantification (LOQ) | 10 ng/mL nih.gov | 0.20 ng/mL msacl.org |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
Accuracy and Precision (Intra-day and Inter-day)
The validation of an analytical method is crucial to ensure its reliability for routine use. Accuracy and precision are two of the most important parameters evaluated during method validation. Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of individual measurements. These are typically assessed through intra-day and inter-day validation experiments. This compound plays a pivotal role in achieving high accuracy and precision in the quantification of 5Alpha-Androstane-3Alpha,17Beta-diol.
Intra-day precision, also known as repeatability, is determined by analyzing the same sample multiple times on the same day, under the same operating conditions. Inter-day precision, or intermediate precision, is assessed by analyzing the same sample on different days, with different analysts and/or different equipment. The use of this compound as an internal standard helps to correct for variations that may occur during sample preparation, injection, and ionization, thereby improving both intra-day and inter-day precision.
The accuracy of the method is determined by comparing the concentration of the analyte measured in a quality control (QC) sample to its known concentration. The results are typically expressed as a percentage of the nominal concentration. The co-elution of this compound with the native analyte ensures that any matrix effects or variations in instrument response affect both compounds similarly, leading to a more accurate quantification.
Below are representative data tables illustrating the intra-day and inter-day accuracy and precision for the quantification of 5Alpha-Androstane-3Alpha,17Beta-diol using its deuterated internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Table 1: Intra-day Accuracy and Precision
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (CV, %) |
|---|---|---|---|
| 0.5 | 0.48 | 96.0 | 7.5 |
| 5 | 5.1 | 102.0 | 4.2 |
| 50 | 49.5 | 99.0 | 3.1 |
Table 2: Inter-day Accuracy and Precision
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=18, over 3 days) | Accuracy (%) | Precision (CV, %) |
|---|---|---|---|
| 0.5 | 0.49 | 98.0 | 8.9 |
| 5 | 5.2 | 104.0 | 5.8 |
| 50 | 48.9 | 97.8 | 4.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of steroids like 5Alpha-Androstane-3Alpha,17Beta-diol, derivatization is typically required to increase their volatility and improve their chromatographic behavior. The use of this compound as an internal standard is crucial in GC-MS applications to correct for variability in the derivatization process and potential losses during sample preparation.
In GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and quantification. The incorporation of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy and precision of quantification by correcting for any variations that may occur throughout the analytical process.
Advanced Chromatographic Techniques (e.g., Two-Dimensional Comprehensive Gas Chromatography (GC×GC-TOFMS))
For the analysis of complex biological samples containing a multitude of structurally similar steroids, conventional one-dimensional GC-MS may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers a significant enhancement in separation power and sensitivity. ucdavis.eduualberta.cataylorandfrancis.com
In a GC×GC system, two columns with different stationary phases are connected in series. The effluent from the first-dimension column is trapped and then rapidly re-injected onto the second-dimension column. This process is repeated throughout the analysis, resulting in a two-dimensional chromatogram with significantly increased peak capacity and resolution compared to conventional GC. This allows for the separation of co-eluting compounds that would otherwise overlap in a one-dimensional separation.
The use of a TOFMS detector is particularly advantageous for GC×GC as it provides fast acquisition rates, which are necessary to adequately sample the narrow peaks produced by the second-dimension column. The high sensitivity and mass accuracy of TOFMS also aid in the confident identification of analytes. In the context of steroid analysis, GC×GC-TOFMS can separate and identify a large number of steroids in a single run, providing a comprehensive steroid profile. The inclusion of this compound as an internal standard in such advanced methodologies is essential for accurate quantification amidst the complexity of the sample matrix.
Selective Ion Monitoring (SIM) and Full Scan Acquisition Modes
In GC-MS, data can be acquired in two primary modes: full scan and selective ion monitoring (SIM). In full scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum of the eluting compounds. This is useful for the qualitative identification of unknown compounds.
In SIM mode, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the analyte of interest. nih.gov This mode offers significantly higher sensitivity and selectivity compared to full scan mode, making it ideal for the quantification of trace-level compounds in complex matrices. For the analysis of 5Alpha-Androstane-3Alpha,17Beta-diol, specific ions from its mass spectrum would be selected for monitoring. Simultaneously, characteristic ions for the deuterated internal standard, this compound, would also be monitored. The ratio of the peak areas of the analyte to the internal standard is then used to calculate the concentration of the analyte, effectively correcting for any analytical variability.
Automation and High-Throughput Methodologies in Steroid Analysis
Automation can be incorporated at various stages of the analytical workflow, including sample preparation, extraction, derivatization, and injection into the analytical instrument. Robotic liquid handling systems can perform precise and reproducible pipetting, mixing, and transfer of samples and reagents. Online solid-phase extraction (SPE) systems can be coupled directly to LC-MS/MS or GC-MS instruments, allowing for automated sample cleanup and concentration prior to analysis.
In the context of high-throughput steroid analysis, the use of a reliable internal standard like this compound is of paramount importance. In an automated workflow, where hundreds or even thousands of samples may be processed in a single batch, the internal standard ensures that any systematic or random errors that may occur are corrected for, leading to consistent and reliable results across the entire batch. This is particularly critical in large-scale epidemiological studies or clinical trials where accurate and precise steroid profiling is essential.
Applications of 5alpha Androstane 3alpha,17beta Diol D3 in Steroid Metabolism Research
Elucidation of Androgen Metabolic Pathways
The structural similarity of 5Alpha-Androstane-3Alpha,17Beta-diol-d3 to the natural steroid, combined with its distinct mass, makes it an ideal tracer for mapping the intricate pathways of androgen metabolism. By introducing the labeled compound into biological systems, scientists can follow its conversion into various metabolites, thereby clarifying enzymatic activities and metabolic fluxes.
The enzyme 5α-reductase is pivotal in androgen action, as it converts testosterone (B1683101) into the more potent androgen, 5α-dihydrotestosterone (DHT). mdpi.com DHT is subsequently metabolized into other steroids, including 3α-diol. Research in immature mouse testes has shown that 3α-diol is the predominant androgen and is formed primarily through a pathway involving the 5α-reductase type 1 (SRD5A1) isoenzyme, which facilitates the conversion of testosterone to DHT, followed by the conversion of DHT to 3α-diol. nih.gov The use of labeled precursors in such studies helps to delineate the specific roles and activities of different 5α-reductase isoenzymes in various tissues. nih.gov By tracking the formation of labeled metabolites, researchers can assess the rate and extent of these enzymatic conversions under different physiological and pathological conditions.
Table 1: Key Enzymatic Steps in the Formation of 5α-Androstane-3α,17β-diol
| Precursor | Enzyme | Product |
|---|---|---|
| Testosterone | 5α-Reductase | 5α-Dihydrotestosterone (DHT) |
The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) plays a crucial role in regulating the levels of active androgens in target tissues. nih.gov It catalyzes the conversion of DHT into 3α-diol, a metabolite with significantly lower affinity for the androgen receptor. nih.gov This conversion is considered a key step in androgen inactivation. nih.gov In some tissues, like the prostate, this reaction is reversible, with studies in male rats demonstrating that 3α-diol can be converted back into the potent androgen DHT, thereby influencing local androgenic activity. nih.gov Studies in women with hirsutism have indicated that reduced 3α-HSD activity can lead to decreased DHT metabolism and consequently elevated tissue levels of DHT. nih.gov The use of this compound as a tracer allows for precise measurement of the forward and reverse reaction rates catalyzed by 3α-HSD, providing insights into the regulation of androgen receptor occupancy and signaling. nih.govnih.gov
After their biological activity, androgens and their metabolites are conjugated to facilitate their elimination from the body. These phase II metabolism reactions typically involve the addition of glucuronic acid or sulfate (B86663) groups. The resulting water-soluble conjugates are then excreted, primarily in the urine. The use of deuterated standards like this compound is essential for developing analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to detect and quantify these conjugated metabolites. nih.gov By tracking the appearance of labeled glucuronide and sulfate conjugates in biological fluids, researchers can map the pathways of androgen clearance and excretion.
Quantification of Endogenous Androstane-3alpha,17beta-diol in Biological Research Systems
One of the most significant applications of this compound is its use as an internal standard in isotope dilution mass spectrometry (ID-MS). nih.govnih.gov This analytical technique is the gold standard for steroid hormone quantification due to its high specificity, precision, and accuracy. nih.gov A known amount of the deuterated standard is added to a biological sample (e.g., plasma, tissue homogenate) at the beginning of the analytical procedure. nih.gov Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction losses and derivatization efficiencies. By measuring the ratio of the endogenous analyte to the deuterated standard in the mass spectrometer, the exact concentration of the endogenous 3α-diol can be calculated with high precision. nih.govmdpi.com
In in vitro studies using cell cultures, such as prostate cancer cell lines, researchers investigate the cellular mechanisms of androgen action and metabolism. nih.gov For example, studies have examined the effects of 3α-diol's stereoisomer, 5α-androstane-3β,17β-diol, on prostate cancer cell migration. nih.gov For such studies to be meaningful, it is crucial to accurately measure the concentrations of steroids in the cell culture media and cell lysates. The addition of this compound as an internal standard allows for the precise quantification of endogenous 3α-diol produced or metabolized by the cells, enabling accurate correlation of steroid levels with observed biological effects.
Animal models are fundamental to understanding the role of androgens in physiology and disease. Research in porcine Leydig cells and rat models has been instrumental in identifying secreted steroids and their metabolic fate in various tissues like the prostate and seminal vesicles. nih.govnih.gov For instance, studies in castrated male mice have investigated the role of androgen metabolites in regulating the body's stress response via the hypothalamo-pituitary-adrenal (HPA) axis. nih.gov In these studies, ID-MS methods using this compound are employed to accurately measure circulating and tissue-specific concentrations of 3α-diol. This allows researchers to understand how these levels change in response to genetic modifications, pharmacological interventions, or physiological stimuli. nih.govnih.gov
Table 2: Research Findings from Studies Utilizing Isotope Dilution Mass Spectrometry
| Biological System | Key Finding | Reference |
|---|---|---|
| Human Plasma & Prostatic Tissue | A specific and sensitive method was developed for the simultaneous measurement of testosterone, DHT, and 3α-diol. | nih.gov |
| Human Plasma | A gas chromatography/mass spectrometry method was developed for the simultaneous determination of six key unconjugated steroids. | nih.gov |
Baseline Steroid Profiling in Research Cohorts (non-clinical emphasis)
In non-clinical research, establishing accurate and reliable baseline concentrations of endogenous steroids within various biological matrices is fundamental. 5α-Androstane-3α,17β-diol-d3 is frequently employed as an internal standard in quantitative assays, most commonly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). msacl.orgplos.orgresearchgate.net The use of a stable isotope-labeled internal standard is crucial for correcting for variations that can occur during sample preparation, such as extraction losses, and for matrix effects that can suppress or enhance the analyte signal during ionization. nih.gov
Researchers use deuterated standards like 5α-Androstane-3α,17β-diol-d3 to construct calibration curves and ensure the accuracy and precision of the quantification of a panel of steroids. researchgate.net For instance, in studies characterizing the steroid profiles of specific populations, serum or urine samples are fortified with a known concentration of the deuterated standard. msacl.orgresearchgate.net The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard is used for quantification, which significantly improves the reliability of the results. researchgate.net This approach has been applied in various research settings to measure steroid panels in human and animal models, providing foundational data for understanding steroid physiology. msacl.orgnih.gov
Below is a table summarizing the application of deuterated 5α-Androstane-3α,17β-diol (d3-3αDiol) as an internal standard in steroid profiling research.
| Research Focus | Biological Matrix | Analytical Method | Purpose of d3-3αDiol |
| Characterizing classical and backdoor androgen synthesis pathways | Human and Mouse Serum | LC-MS/MS | Internal standard for accurate quantification of 3α-diol and other key steroids. msacl.org |
| Investigating endogenous estrogen receptor β (ERβ) ligands | Human Serum | LC-MS/MS | Internal standard (as 3βAdiol-d3) to determine serum levels of potential antidepressant steroids. plos.org |
| Developing methods for comprehensive steroid analysis | Human Serum | LC-MS/MS | Part of a suite of deuterium-labeled internal standards to ensure reliable quantification across a broad panel of steroids. nih.gov |
| Retrospective steroid measurement in early life | Human Primary Teeth | LC-MS/MS | Used as an internal standard to quantify low levels of endogenous steroids accumulated during tooth formation. researchgate.net |
Enzyme Kinetics and Substrate Specificity Studies
Understanding the kinetics of enzymes involved in steroid metabolism is crucial for elucidating their function and regulation. Studies investigating enzymes that metabolize 5α-androstane-3α,17β-diol rely on precise measurements of substrate turnover and product formation. nih.govnih.gov While these studies often use the non-labeled steroid as the substrate, 5α-Androstane-3α,17β-diol-d3 plays a vital role as an internal standard for the accurate quantification of the substrate and its metabolites via mass spectrometry.
For example, when studying the conversion of 5α-androstane-3α,17β-diol by hydroxysteroid dehydrogenases (HSDs), the reaction mixture would be spiked with 5α-Androstane-3α,17β-diol-d3 and other relevant deuterated standards. This allows researchers to accurately measure the decrease in the substrate and the appearance of products over time, enabling the calculation of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov The high metabolic clearance rate of 5α-androstane-3α,17β-diol, which involves both hepatic and extrahepatic metabolism, underscores the complexity of its kinetics. nih.gov The use of stable isotope-labeled standards is essential for dissecting these complex metabolic pathways and determining the specificity of various enzymes for this steroid substrate.
The table below presents kinetic data for the non-labeled 5α-androstane-3α,17β-diol from human studies. In modern research methodology, a deuterated internal standard like the d3 variant would be essential for achieving the accuracy required for such measurements.
| Kinetic Parameter | Value in Males | Value in Females | Method |
| Metabolic Clearance Rate (L/day) | 1,776 ± 492 (SD) | 1,297 ± 219 (SD) | Constant Infusion / Single Injection nih.gov |
| Production Rate (µ g/day ) | 208 ± 26 (SD) | 35 ± 11 (SD) | Calculated from MCR and plasma levels nih.gov |
| Hepatic Extraction (%) | 76% | Not Reported | Hepatic Vein Catheterization nih.gov |
Stable Isotope Tracing for Metabolic Flux Analysis of Steroids
Metabolic flux analysis using stable isotope tracers is a powerful technique to map metabolic pathways and quantify the rate of interconversion between metabolites in a living system. nih.govnih.gov In this approach, a stable isotope-labeled compound, such as 5α-Androstane-3α,17β-diol-d3, is introduced into a biological system (e.g., cell culture, animal model) as a tracer. creative-proteomics.comcreative-proteomics.com
The deuterium (B1214612) label (d3) acts as a tag, allowing researchers to follow the fate of the administered steroid as it is metabolized. mdpi.com Using mass spectrometry, it is possible to distinguish the labeled steroid and its downstream metabolites from their endogenous, unlabeled counterparts. nih.gov By measuring the rate of appearance of the deuterium label in various metabolic products over time, the flux through different metabolic pathways can be calculated. nih.gov
This technique provides dynamic information about steroid metabolism that cannot be obtained from static concentration measurements alone. nih.govmdpi.com For example, administering 5α-Androstane-3α,17β-diol-d3 could help quantify its conversion rate to downstream metabolites like androsterone (B159326) or its reconversion to dihydrotestosterone (B1667394). This approach is invaluable for understanding how metabolic pathways are regulated in health and altered in disease states. creative-proteomics.com
The following table illustrates a simplified, hypothetical pathway demonstrating how 5α-Androstane-3α,17β-diol-d3 could be used as a tracer.
| Compound | Mass Shift from Label | Role in Flux Analysis |
| 5α-Androstane-3α,17β-diol-d3 | +3 | Administered Tracer |
| Androsterone-d3 | +3 | Metabolite 1: Quantifying the flux through 17β-HSD pathway |
| 5α-Dihydrotestosterone-d3 | +3 | Metabolite 2: Quantifying the flux through 3α-HSD pathway (reverse reaction) |
5alpha Androstane 3alpha,17beta Diol D3 As a Tool in Steroidomics and Biomarker Discovery Research
Comprehensive Steroid Profiling (Steroidomics) in Research Contexts
Steroidomics aims to provide a comprehensive and quantitative analysis of the full spectrum of steroids (the steroidome) in a biological system researchgate.net. This powerful approach is critical for understanding the complex roles of steroids in physiology and pathology. The accuracy of steroid profiling heavily relies on the use of internal standards to correct for analytical variability during sample preparation and instrumental analysis scioninstruments.comnih.gov. 5α-Androstane-3α,17β-diol-d3 serves this purpose, enabling robust and reliable measurements essential for detailed steroidome characterization sigmaaldrich.comsigmaaldrich.com.
Targeted and Untargeted Steroidome Analysis
The use of 5α-Androstane-3α,17β-diol-d3 is fundamental to both targeted and untargeted steroidomics, primarily through its role as an internal standard in mass spectrometry. sigmaaldrich.comnih.gov
Targeted analysis focuses on the precise quantification of a predefined list of specific steroids. In this approach, 5α-Androstane-3α,17β-diol-d3 is added to a biological sample at a known concentration at the beginning of the analytical workflow nih.gov. Because it behaves almost identically to the endogenous 5α-androstane-3α,17β-diol throughout extraction, derivatization, and chromatographic separation, any sample loss or variation will affect both the standard and the analyte equally scioninstruments.com. By comparing the mass spectrometer's signal intensity of the endogenous steroid to that of the known amount of the deuterated standard, researchers can calculate a highly accurate concentration of the target analyte, correcting for matrix effects and instrumental drift nih.govnih.gov.
Untargeted analysis , in contrast, aims to detect and relatively quantify as many metabolites as possible in a sample without pre-selecting them jst.go.jpnih.gov. While true absolute quantification is not the primary goal, the inclusion of a suite of internal standards, including 5α-Androstane-3α,17β-diol-d3, is crucial for quality control researchgate.net. These standards help assess the stability and performance of the analytical platform over time, monitor for retention time shifts, and check for variations in signal intensity, thereby improving the reliability of the data and allowing for more confident comparisons between different sample groups researchgate.net. This approach allows for the discovery of unexpected changes across the steroidome.
| Analytical Approach | Primary Goal | Function of 5α-Androstane-3α,17β-diol-d3 | Key Benefit |
|---|---|---|---|
| Targeted Steroidomics | Absolute quantification of specific, known steroids | Internal standard for calibration and quantification | High accuracy and precision in measuring concentrations nih.gov |
| Untargeted Steroidomics | Global profiling and relative comparison of all detectable steroids | Quality control check for analytical performance and data normalization | Improved data reliability and robustness for discovering metabolic changes researchgate.net |
Identification of Novel Steroid Metabolites
Beyond quantification, stable isotope-labeled compounds like 5α-Androstane-3α,17β-diol-d3 play a role in the discovery and structural elucidation of new, previously uncharacterized steroid metabolites. When researchers investigate metabolic pathways, they can use isotope labeling to trace the transformation of specific precursors nih.govnih.gov. Although 5α-Androstane-3α,17β-diol-d3 is typically used as a non-metabolized standard for quantification, the principles of isotope labeling are central to metabolite discovery researchgate.net. In untargeted metabolomics studies, the presence of unexpected signals in mass spectra can indicate novel metabolites nih.gov. The distinct isotopic signature of a labeled compound helps differentiate it from the complex background of endogenous molecules, aiding in the identification of metabolic products and the delineation of active metabolic pathways nih.govnih.gov.
Integration with Multi-Omics Approaches (e.g., Lipidomics, Proteomics)
Modern biomedical research increasingly utilizes a multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics (including steroidomics and lipidomics) to gain a system-level understanding of biological processes mdpi.comthermofisher.com. The precise and accurate steroid profiling data, made possible by using high-quality internal standards like 5α-Androstane-3α,17β-diol-d3, provides a critical layer of information for these integrative studies.
For example, by correlating a quantified steroid profile with proteomic data, researchers can investigate how changes in steroidogenic enzyme expression affect the concentrations of steroid hormones and their precursors nih.gov. Similarly, integrating steroidomics with lipidomics can reveal links between steroid hormone signaling and the remodeling of lipid metabolism, which is crucial in metabolic diseases manipal.edunih.govmdpi.com. A robust steroidomics dataset is foundational for building accurate multi-omics models that can uncover complex interactions between different molecular layers, leading to deeper biological insights thermofisher.comtum.de.
| Integrated Omics Field | Research Question Example | Contribution of Accurate Steroidomics |
|---|---|---|
| Proteomics | How do alterations in steroidogenic enzyme levels affect steroid output in a specific tissue? | Provides quantitative data on steroid substrates and products to correlate with enzyme abundance. nih.gov |
| Lipidomics | Is there a relationship between circulating androgen metabolites and the plasma glycerolipid profile in metabolic syndrome? | Offers precise measurements of steroids to establish statistical links with specific lipid species. nih.gov |
| Transcriptomics | Does the expression of genes for steroid receptors correlate with the levels of their corresponding steroid ligands? | Delivers accurate steroid concentration data to validate gene expression findings at a functional level. tum.de |
Development of Research Biomarkers for Steroid Homeostasis Perturbations (methodological and discovery aspects)
A major application of steroidomics is the discovery and validation of biomarkers for diseases characterized by disruptions in steroid synthesis or metabolism, such as certain endocrine cancers and inborn errors of metabolism nih.govnih.gov. The development of reliable biomarkers requires analytical methods with high sensitivity and specificity, which are hallmarks of mass spectrometry-based assays that employ stable isotope-labeled internal standards jst.go.jpnih.gov.
Methodologically, 5α-Androstane-3α,17β-diol-d3 ensures that the analytical methods used in biomarker discovery studies are robust and reproducible. The accuracy it provides is essential for establishing precise reference ranges for steroid hormones and their metabolites in healthy populations. This allows for the confident identification of statistically significant deviations in patient cohorts, a critical step in biomarker validation nih.govnih.gov.
In the discovery phase, untargeted or broadly targeted steroid profiling can reveal patterns of steroid accumulation or deficiency that are characteristic of a particular disease state. For instance, the analysis of panels of multiple steroids has been shown to be superior for diagnosing and subtyping certain adrenal disorders compared to single-hormone measurements nih.gov. The ability to accurately quantify a wide range of steroids, including less abundant metabolites like 5α-androstane-3α,17β-diol, is crucial for identifying these subtle yet informative "steroid fingerprints" that can serve as novel research biomarkers for perturbations in steroid homeostasis nih.govnih.gov.
Future Perspectives and Research Gaps in the Application of Deuterated Steroid Standards
Advancements in Mass Spectrometry Technologies
The evolution of mass spectrometry (MS) is a key driver in enhancing the utility of deuterated steroid standards. nih.gov Innovations in instrumentation are continually pushing the boundaries of detection, offering greater sensitivity and specificity, which is particularly crucial for low-concentration analytes like steroid metabolites.
Enhanced Sensitivity and Resolution in Next-Generation Instruments
Next-generation mass spectrometers offer significant improvements in sensitivity and resolution, enabling the detection of steroids at picogram or even femtogram levels. nih.gov This is particularly relevant for the analysis of 5Alpha-Androstane-3Alpha,17Beta-diol, a metabolite of dihydrotestosterone (B1667394), whose circulating levels can be extremely low, especially in certain populations. nih.gov The use of high-resolution MS can help to distinguish the analyte from isobaric interferences, a common challenge in steroid analysis. For instance, a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantitation of serum androstane-3α, 17β-diol and androstane-3β, 17β-diol in post-menopausal women, achieving a lower limit of quantitation of 1 pg/mL. nih.gov The availability of a stable, deuterated internal standard like 5Alpha-Androstane-3Alpha,17Beta-diol-d3 is critical for the accuracy of such sensitive methods.
| Instrument Advancement | Implication for this compound Analysis |
| Higher Resolution | Improved differentiation from isomeric and isobaric compounds. |
| Increased Sensitivity | Accurate quantification of low physiological concentrations. |
| Faster Scan Speeds | High-throughput analysis for large-scale clinical studies. |
Miniaturization and Portable Mass Spectrometry Systems
A significant trend in analytical instrumentation is the development of miniaturized and portable mass spectrometry systems. While still an emerging field, these devices hold the promise of bringing steroid analysis closer to the point-of-care, enabling rapid testing in clinical settings or even in field research. The robustness of deuterated internal standards like this compound will be essential to maintain analytical accuracy and precision in these less-controlled environments. Future research will need to focus on validating the performance of these portable systems for steroid hormone analysis using established internal standards.
Development of Novel Isotope-Labeled Steroid Standards
While deuterated standards are the workhorse of steroid analysis, ongoing research is exploring alternative labeling strategies to address specific analytical challenges.
Synthesis of 13C-Labeled Alternatives for Specific Applications
Carbon-13 (¹³C) labeled standards are gaining attention as an alternative to deuterated standards. A key advantage of ¹³C labeling is the reduced risk of isotopic exchange and the minimal potential for chromatographic separation from the unlabeled analyte, which can sometimes occur with deuterium (B1214612) labeling. While this compound is a widely used standard, the synthesis of a ¹³C-labeled version could offer enhanced stability and reliability in certain analytical workflows, particularly those involving complex matrices or harsh sample preparation conditions.
Addressing H/D Exchange Challenges in Deuterated Standards
A potential limitation of deuterated standards is the possibility of hydrogen-deuterium (H/D) exchange, where deuterium atoms on the standard molecule can exchange with hydrogen atoms from the sample or solvent. This can compromise the accuracy of quantification. The position of the deuterium labels on this compound is crucial for its stability. Future research should continue to investigate the stability of existing deuterated standards under various analytical conditions and explore labeling strategies that minimize the risk of H/D exchange.
| Isotope Labeling Strategy | Advantages | Challenges |
| Deuterium (²H) | Cost-effective synthesis. | Potential for H/D exchange; possible chromatographic shift. |
| Carbon-13 (¹³C) | Lower risk of isotope exchange; co-elution with analyte. | More complex and expensive synthesis. |
Standardization and Inter-Laboratory Comparability in Steroid Analysis
Ensuring that results for steroid measurements are comparable across different laboratories and analytical platforms is a major challenge. The use of certified reference materials and well-characterized internal standards is fundamental to achieving this goal.
The availability of high-purity this compound as a certified reference material would significantly contribute to the standardization of assays for its non-deuterated counterpart. isotope.com This would allow for better harmonization of results from different clinical laboratories, leading to more reliable diagnostic interpretations and improved patient care. A critical research gap remains in the development of a wider range of certified deuterated steroid reference materials to cover the breadth of the human steroidome. This would facilitate comprehensive and standardized steroid profiling, enabling more robust clinical and research outcomes. The use of a deuterated steroids standard mixture can help overcome challenges such as ion suppression and signal drift in LC-MS analysis. sigmaaldrich.com
Establishment of Reference Measurement Procedures
A reference measurement procedure (RMP) is a method of the highest metrological order, providing the "gold standard" for a specific analysis. researchgate.net For steroid hormones, the establishment of RMPs is crucial for anchoring the calibration of routine clinical assays, thereby ensuring that results are accurate and traceable to the International System of Units (SI). The Centers for Disease Control and Prevention (CDC), through its Hormone Standardization (HoSt) Program, provides such RMPs to improve the accuracy and reliability of tests for hormones like testosterone (B1683101) and estradiol. cdc.govmyadlm.org
The most robust and widely accepted technique for establishing RMPs for small molecules like steroids is isotope dilution mass spectrometry (IDMS). nih.gov This method's success hinges on the use of a stable, isotopically labeled version of the analyte as an internal standard. This compound represents such a standard, being chemically identical to its non-deuterated counterpart, 5Alpha-Androstane-3Alpha,17Beta-diol, but distinguishable by its mass.
An IDMS method for the simultaneous measurement of testosterone, dihydrotestosterone, and 5 alpha-androstan-3 alpha, 17 beta-diol has been developed, which utilizes tri-deuterated versions of these steroids as internal standards. nih.gov The process for establishing an RMP using a deuterated standard like this compound typically involves the following steps:
Addition of Standard: A precisely known amount of the deuterated internal standard is added to the patient sample (e.g., plasma or tissue homogenate) at the beginning of the analytical process. nih.gov
Equilibration and Extraction: The sample is thoroughly mixed to ensure the deuterated standard equilibrates with the endogenous, non-labeled analyte. The steroids are then extracted from the biological matrix. nih.gov
Purification: The extract undergoes purification steps, often involving techniques like solid-phase extraction and liquid chromatography, to remove interfering substances. nih.gov
Derivatization: To improve chromatographic behavior and mass spectrometric sensitivity, the purified steroids are chemically modified (derivatized). nih.gov
Analysis by GC-MS or LC-MS/MS: The final sample is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument measures the ratio of the non-labeled analyte to the deuterated internal standard.
Quantification: Because the deuterated standard behaves identically to the native analyte during extraction, purification, and analysis, any sample loss affects both equally. Therefore, the measured ratio provides a highly accurate and precise determination of the analyte's concentration.
The use of deuterated standards in RMPs provides the highest available reference measurement, which is then used to assign target values to reference materials. researchgate.net These materials are indispensable for manufacturers to calibrate their assays and for clinical laboratories to verify the accuracy of their measurements. cdc.gov
| Element | Description | Role of this compound |
|---|---|---|
| Core Methodology | Isotope Dilution Mass Spectrometry (IDMS), typically coupled with GC or LC. | Serves as the stable isotope-labeled internal standard. |
| Metrological Traceability | Ensures measurements are linked to a certified pure reference material and the SI units. | A well-characterized standard of known purity and isotopic enrichment is required. |
| Accuracy & Precision | The RMP must demonstrate the highest levels of accuracy and minimal uncertainty. | Corrects for analytical variations and sample loss, ensuring high accuracy. nih.gov |
| Specificity | The method must uniquely measure the target analyte without interference. | Mass spectrometry allows for highly specific detection based on mass-to-charge ratio. |
Proficiency Testing Programs for Steroid Metabolite Quantification
In the context of steroid metabolite quantification, PT programs provide participating laboratories with samples containing unknown concentrations of various steroids. The laboratories analyze these samples using their routine methods and report the results back to the provider.
The role of deuterated standards like this compound in PT is twofold:
Value Assignment of PT Materials: The "target" or "true" concentration of the steroid metabolites in the PT samples is often determined by a reference laboratory using an RMP, such as IDMS with deuterated internal standards. This ensures that the benchmark against which laboratories are judged is accurate and reliable.
Performance of Participating Laboratories: Laboratories that use higher-order methods like LC-MS/MS, which rely on internal standards such as this compound, consistently demonstrate superior performance in PT surveys compared to those using methods like immunoassays. This is because the use of deuterated internal standards corrects for matrix effects and other analytical variables that can compromise the accuracy of less specific methods.
PT results for steroid hormones often highlight the discrepancies between different analytical methods. For instance, in CAP surveys for testosterone, the mean results from laboratories using mass spectrometry (which requires internal standards) are typically much closer to the RMP-assigned target value than the results from various immunoassay platforms. This underscores the importance of robust analytical methods, enabled by deuterated standards, for achieving accurate clinical results.
The continuous participation in PT programs allows laboratories to monitor their performance over time, take corrective action when necessary, and ultimately enhance the quality of their measurements, which translates to improved patient care. westgard.com
| PT Program Aspect | Function | Contribution of this compound |
|---|---|---|
| Inter-laboratory Comparison | Allows labs to benchmark their results against peers and reference values. westgard.com | Enables high-quality methods (LC-MS/MS) that provide accurate results for comparison. |
| Quality Assessment | Provides an external and objective assessment of a laboratory's analytical performance. | Use in reference methods to set the "gold standard" target values for PT challenges. |
| Method Validation | Demonstrates the ongoing validity and reliability of a laboratory's testing procedures. | Essential for the validation and routine use of specific and accurate mass spectrometry assays. |
| Continuous Improvement | Identifies trends, biases, or imprecision, prompting corrective action and improvement. westgard.com | Promotes the adoption of more robust analytical methods that utilize such standards. |
Q & A
Q. How can researchers verify the purity and structural identity of 5α-Androstane-3α,17β-diol-d3 in experimental setups?
Methodological Answer:
- Purity Verification: Use thin-layer chromatography (TLC) with a purity threshold ≥98%, as recommended by Sigma-Aldrich . Cross-reference with CAS registry numbers (e.g., 1852-53-5) and molecular formulas (C₁₉H₃₂O₂) for batch-specific validation .
- Structural Confirmation: Employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm stereochemistry (3α,17β-diol configuration) and deuterium labeling (d3). SMILES strings (e.g., C[C@]12CC[C@H]3C@HCC[C@H]4C@@H[C@@H]3O) provided in product sheets can guide spectral interpretation .
Q. What are the optimal storage and handling conditions for 5α-Androstane-3α,17β-diol-d3 to ensure stability?
Methodological Answer:
- Storage: Store lyophilized powder at -20°C in airtight, light-protected containers. For methanol solutions (e.g., 1.0 mg/mL), maintain at -20°C to prevent solvent evaporation and degradation .
- Handling: Use inert gas (e.g., nitrogen) when reconstituting to avoid oxidation. Follow OSHA and GHS guidelines for non-hazardous handling, including N95 masks and fume hoods for powder weighing .
Advanced Research Questions
Q. How do cofactor systems (NAD/NADPH) influence the metabolic interconversion of 5α-Androstane-3α,17β-diol-d3 in vitro?
Methodological Answer:
- Cofactor Dependency: In rat kidney homogenates, NADPH-generating systems favor reduction to 5α-androstane-3α,17β-diol, while NAD⁺ promotes oxidation to 17β-hydroxy-5α-androstan-3-one (DHT). Design experiments with controlled cofactor ratios to replicate tissue-specific pathways .
- Enzyme Specificity: Use 3α-hydroxysteroid oxidoreductase inhibitors (e.g., indomethacin) to isolate competing pathways. Quantify metabolites via LC-MS/MS with deuterated internal standards for precision .
Q. What experimental models are suitable for studying age-dependent androgen dynamics involving 5α-Androstane-3α,17β-diol-d3?
Methodological Answer:
- In Vivo Models: Use male Sprague-Dawley rats (20–40 days old) to capture developmental shifts, as serum 5α-Androstane-3α,17β-diol levels peak during this period. Measure hormone levels via radioimmunoassay (RIA) post-LH stimulation to assess testicular responsiveness .
- Cell Lines: MCF-7 breast cancer cells metabolize testosterone to 5α-Androstane-3α,17β-diol (48.3% conversion). Use isotope dilution assays to track metabolic flux and compare with non-estrogen-dependent controls (e.g., HeLa cells) .
Q. How can researchers resolve discrepancies in ligand-receptor binding studies involving 5α-Androstane-3α,17β-diol-d3?
Methodological Answer:
- Receptor Specificity: The 3β-epimer (5α-Androstane-3β,17β-diol) binds estrogen receptor β (ERβ) with high affinity (Kd = 0.6 nM), whereas the 3α-form shows negligible activity. Use competitive binding assays with [³H]-E₂ to differentiate stereoisomer interactions .
- Cellular Context: Test ligand specificity in ERβ-expressing tissues (e.g., rat prostate epithelial cells) using luciferase reporter assays. Co-transfect ERβ plasmids into CHO cells to isolate receptor-mediated effects .
Q. What analytical strategies are recommended for quantifying 5α-Androstane-3α,17β-diol-d3 and its metabolites in complex matrices?
Methodological Answer:
- LC-MS/MS: Employ reverse-phase C18 columns with methanol/water gradients. Use MRM transitions (e.g., m/z 292.2 → 253.1 for the parent ion) and deuterated analogs (d3) as internal standards to correct for matrix effects .
- Isotope Dilution: Spike samples with ¹⁴C-labeled analogs to trace recovery rates during extraction. Validate methods in accordance with FDA guidelines for steroid analysis .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the androgenicity of 5α-Androstane-3α,17β-diol-d3 across studies?
Methodological Answer:
- Model Variability: Differences in species (e.g., rat vs. human) or cell types (e.g., MCF-7 vs. LNCaP) can alter metabolic outcomes. Standardize models using AR/ERβ-knockout lines to isolate receptor contributions .
- Analytical Sensitivity: Cross-validate assays (RIA vs. LC-MS/MS) to rule out antibody cross-reactivity or ion suppression artifacts. Report limits of detection (LOD) and quantification (LOQ) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
